5-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl and a methylphenyl group attached to the structure. It is of interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave conditions.
Introduction of Substituents: The fluorophenyl and methylphenyl groups are introduced through substitution reactions, often using Suzuki–Miyaura coupling reactions with appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be performed on the fluorophenyl group to form the corresponding fluorophenyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to perform substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, alcohols, and other functionalized triazolopyrimidines.
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in molecular docking studies to investigate its binding affinity to various biological targets, such as human estrogen alpha receptor (ERα).
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors such as ERα, where it can act as an agonist or antagonist, modulating the receptor’s activity . This interaction can influence various cellular pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Methylphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both fluorophenyl and methylphenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C22H20FN5O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c1-3-18(15-6-4-14(2)5-7-15)26-21(29)20-12-19(16-8-10-17(23)11-9-16)27-22-24-13-25-28(20)22/h4-13,18H,3H2,1-2H3,(H,26,29) |
InChI Key |
ACTYWUSMGAOFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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